"synthesis and characterization of 6-Bromoquinolin-2(1H)-one"
"synthesis and characterization of 6-Bromoquinolin-2(1H)-one"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-2(1H)-one
Introduction: The Significance of the Quinolinone Scaffold
The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] These structures are known to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on the quinoline ring system is a key tactic for modulating the physicochemical properties and biological targets of these molecules, making them a fertile ground for novel drug discovery.
6-Bromoquinolin-2(1H)-one, in particular, serves as a crucial building block in synthetic and medicinal chemistry.[2][3] The presence of the bromine atom at the C6 position provides a versatile synthetic handle for introducing further chemical complexity through various cross-coupling reactions, enabling the development of novel therapeutic agents, such as kinase inhibitors for cancer treatment.[2] This guide offers a comprehensive overview of a field-proven methodology for the synthesis of 6-Bromoquinolin-2(1H)-one and the rigorous analytical techniques required for its structural confirmation and purity assessment.
Part 1: Synthesis of 6-Bromoquinolin-2(1H)-one
The synthesis of quinolinone structures can be achieved through several established methods, with the selection of a specific route often depending on the availability of starting materials and the desired substitution pattern. A robust and frequently employed strategy for preparing 6-bromo-substituted quinolinones involves a condensation reaction followed by a thermally induced cyclization.
The pathway detailed here begins with the reaction between 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), which proceeds through an intermediate that is subsequently cyclized at high temperature in a solvent like diphenyl ether.[4][5] This approach is favored for its efficiency and reliability.
Reaction Rationale and Mechanistic Insights
The initial step involves the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of Meldrum's acid, followed by the elimination of a molecule of water and subsequent ring-opening to form a β-keto amide intermediate. The choice of Meldrum's acid is strategic; its high acidity and thermal lability facilitate the reaction. The second stage is a high-temperature intramolecular cyclization. The high boiling point of a solvent like diphenyl ether provides the necessary thermal energy to drive the intramolecular electrophilic aromatic substitution, where the enol or enolate of the amide attacks the benzene ring, leading to the formation of the heterocyclic core. This is followed by tautomerization to yield the more stable quinolin-2(1H)-one product.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of 6-Bromoquinolin-2(1H)-one.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established literature procedures.[5][6] Researchers should adapt it based on their specific laboratory conditions and safety assessments.
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Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like trimethyl orthoformate. Add Meldrum's acid (1.05 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. The intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, will often precipitate. The solvent can be removed under reduced pressure to yield the crude intermediate.[5]
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Cyclization: Preheat a volume of diphenyl ether in a separate, appropriately sized flask to approximately 245-250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Slowly add the dried intermediate from the previous step in small portions to the hot diphenyl ether. Caution: This step can cause vigorous gas evolution and must be performed with extreme care in a well-ventilated fume hood.[5]
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Maintain the reaction mixture at 250 °C with stirring for 15-20 minutes after the addition is complete.
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Workup and Purification: Remove the heat source and allow the reaction mixture to cool to room temperature. As it cools, the product will begin to precipitate.
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Dilute the cooled mixture with a non-polar solvent like hexane to facilitate complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the collected solid sequentially with hexane and a mixture of ether/hexane to remove residual diphenyl ether and other impurities.[5]
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Dry the purified solid under vacuum to yield 6-Bromoquinolin-2(1H)-one as a solid.
Part 2: Characterization and Quality Control
Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized 6-Bromoquinolin-2(1H)-one. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Visualizing the Characterization Workflow
Caption: Logical workflow for the analytical characterization of the final product.
Summary of Characterization Data
| Property | Expected Value / Observation |
| Molecular Formula | C₉H₆BrNO[7] |
| Molecular Weight | 224.05 g/mol [7][8] |
| Appearance | Solid (e.g., white to light yellow powder)[9] |
| Melting Point | >200 °C[10] |
| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7-8 ppm), vinyl protons (δ 6-7 ppm), NH proton (broad singlet, δ > 11 ppm) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 223.97 and 225.97 (characteristic 1:1 bromine isotopic pattern)[7] |
| IR Spectroscopy | N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹) |
Detailed Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.
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Protocol:
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Expert Interpretation:
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¹H NMR: Expect to see distinct signals for each unique proton. The proton on the nitrogen (N-H) will typically appear as a broad singlet at a high chemical shift (downfield), often above 11 ppm.[12] The protons on the aromatic and heterocyclic rings will appear in the δ 6.0-8.5 ppm region, with their specific chemical shifts and coupling patterns (singlets, doublets, etc.) confirming the substitution pattern.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm. The remaining signals in the aromatic region (110-150 ppm) will correspond to the other eight carbons in the bicyclic system.
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2. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.
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Protocol:
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Expert Interpretation: The key feature to look for is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing fragment. For the protonated molecule ([M+H]⁺), expect to see two peaks of nearly equal intensity at m/z values corresponding to [C₉H₇⁷⁹BrNO]⁺ and [C₉H₇⁸¹BrNO]⁺ (approximately 223.97 and 225.97).[7] This isotopic signature is definitive proof of the presence of one bromine atom.
3. Melting Point Analysis The melting point is a reliable indicator of purity.
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Protocol:
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Place a small amount of the dry, crystalline product into a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
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Expert Interpretation: A pure compound will exhibit a sharp melting range (typically < 2 °C). The literature indicates a high melting point for this compound, generally above 200 °C.[10] A broad or depressed melting range compared to a reference value suggests the presence of impurities.
Part 3: Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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6-Bromoquinolin-2(1H)-one: This compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[7][8] Avoid inhalation of dust and direct contact with skin and eyes.
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Reagents:
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4-Bromoaniline: Toxic and an irritant. Handle with care.
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Diphenyl ether: Can cause irritation. The high temperatures used for cyclization require extreme caution to prevent severe burns.
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Acids/Bases: Handle all acidic and basic reagents with appropriate care to avoid chemical burns.
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Always consult the latest Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[13][14]
Conclusion
This guide provides a robust framework for the synthesis and comprehensive characterization of 6-Bromoquinolin-2(1H)-one. The described synthetic protocol offers a reliable route to this valuable intermediate, while the detailed analytical workflows ensure the production of a structurally confirmed and pure compound. By understanding the causality behind the experimental choices and adhering to rigorous characterization standards, researchers can confidently utilize this building block in the development of novel molecules for drug discovery and other advanced applications.
References
- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-942.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)
- 6-Bromo-2(1H)-quinolinone, 96%, Thermo Scientific Chemicals - Chembeez. (n.d.).
- 6-broMo-4-hydroxyquinolin-2(1H)
- 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943 - PubChem. (n.d.).
- 6-Bromoquinolin-2(1H)-one AldrichCPR - Sigma-Aldrich. (n.d.).
- 6-Bromoquinoline - SAFETY D
- 6-Bromo-1-methyl-1H-quinolin-2-one - MySkinRecipes. (n.d.).
- 6-Bromo-2-hydroxyquinoline - SynHet. (n.d.).
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. (n.d.).
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold - Benchchem. (n.d.).
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- 6-Bromoquinolin-4(1H)-one | 332366-57-1 - ChemicalBook. (n.d.).
- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (n.d.).
- 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - ChemicalBook. (n.d.).
- 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 - TCI Chemicals. (n.d.).
- 6-Bromoquinolin-2(1H)-one | 1810-66-8. (n.d.).
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